(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol
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Overview
Description
(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol is a chemical compound that features a unique structure combining a benzodioxin ring and an isoxazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been known to exhibit antibacterial properties . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets by inhibiting key enzymes or disrupting essential biochemical processes .
Biochemical Pathways
Similar compounds have been reported to display excellent inhibition properties against carbonic anhydrase , which is an enzyme that plays a crucial role in maintaining pH balance in the body.
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
Similar compounds have been reported to exhibit anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol typically involves the formation of the isoxazole ring followed by the introduction of the benzodioxin moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring, followed by coupling with a benzodioxin derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- (5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)ethanol
- (5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)propane
Uniqueness
(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol is unique due to its specific combination of a benzodioxin ring and an isoxazole ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-7-9-6-11(17-13-9)8-1-2-10-12(5-8)16-4-3-15-10/h1-2,5-6,14H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKJCCWGHUHDOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586429 |
Source
|
Record name | [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763109-37-1 |
Source
|
Record name | [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-ISOXAZOLYL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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